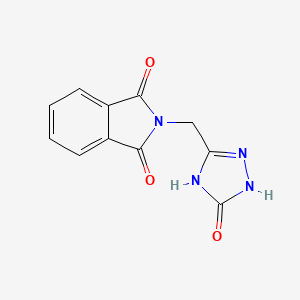

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione

Description

Properties

Molecular Formula |

C11H8N4O3 |

|---|---|

Molecular Weight |

244.21 g/mol |

IUPAC Name |

2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C11H8N4O3/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-12-11(18)14-13-8/h1-4H,5H2,(H2,12,13,14,18) |

InChI Key |

DDVAMYWMJKPZGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Initial Phthalimide Functionalization

The synthesis often begins with N-hydroxymethylphthalimide, prepared by refluxing phthalimide with formaldehyde in aqueous medium. This intermediate reacts with thiocarbohydrazide to form 2-((1,3-dioxoisoindolin-2-yl)methyl)hydrazine-1-carbothioamide, a critical precursor.

Reaction Conditions :

Cyclization to Triazole Moiety

The thiocarbothioamide intermediate undergoes cyclization in basic media (e.g., KOH/ethanol) to form the 1,2,4-triazole ring. This step introduces the 5-oxo-4,5-dihydrotriazol-3-yl group via intramolecular dehydration.

Key Parameters :

Alternative Route: Hydrazinolysis of Isoindoline-Thiosemicarbazide Conjugates

Thiosemicarbazide Formation

2-(Chloromethyl)isoindoline-1,3-dione reacts with thiocarbohydrazide in ethanol under reflux to yield a thiosemicarbazide intermediate. This intermediate is pivotal for introducing the triazolethione group.

Reaction Equation :

Conditions :

Oxidative Cyclization

The thiosemicarbazide derivative is treated with iodine or H₂O₂ in acetic acid to induce cyclization, forming the 1,2,4-triazole-3-thione ring. Subsequent oxidation with HNO₃ or KMnO₄ converts the thione to the 5-oxo group.

Optimized Conditions :

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of N-hydroxymethylphthalimide and thiocarbohydrazide in DMF undergoes cyclization under microwave conditions (300 W, 120°C).

Advantages :

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The methylene bridge (-CH₂-) in N-hydroxymethylphthalimide acts as an electrophilic center, enabling nucleophilic attack by the amino group of thiocarbohydrazide. This step forms a stable thioamide linkage.

Cyclization via Dehydration

Base-mediated elimination of H₂O from the thioamide intermediate generates the triazole ring. Computational studies suggest a six-membered transition state stabilizes the reaction pathway.

Structural Characterization

Spectroscopic Data

-

IR (KBr) : 1735 cm⁻¹ (C=O, isoindoline), 1680 cm⁻¹ (C=O, triazole), 1450 cm⁻¹ (C=S, intermediate).

-

¹H NMR (DMSO-d₆) : δ 7.80–7.92 (m, 4H, aromatic), δ 5.10 (s, 2H, CH₂), δ 10.40 (s, 1H, NH).

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation of the triazolethione intermediate can yield sulfonic acid derivatives. This is mitigated by controlled stoichiometry of H₂O₂ and low-temperature conditions.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol/water mixtures (7:3) improve crystallization.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole or isoindoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of isoindole derivatives, including 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione, in the development of antimicrobial and anticancer agents. For instance, a study reported that certain isoindole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed inhibition zones comparable to standard antibiotics like gentamicin . Additionally, these derivatives demonstrated promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Anti-inflammatory and Analgesic Properties

The compound serves as an important intermediate in synthesizing various pharmaceuticals aimed at treating inflammatory conditions. Its structural characteristics allow it to interact with biological targets effectively, leading to the development of anti-inflammatory and analgesic drugs .

Drug Design and Development

In drug design, the compound's ability to form stable interactions with biological macromolecules makes it a valuable candidate for further modifications to enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the isoindole framework can significantly improve biological activity .

Agrochemical Formulations

The compound is utilized in agricultural chemistry for formulating agrochemicals. Its incorporation into pesticide formulations has been shown to enhance efficacy against pests while potentially reducing the required dosage . This application not only improves crop yields but also minimizes environmental impact by lowering chemical usage.

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies related to enzyme inhibition. Its ability to act as a reversible inhibitor for various enzymes allows researchers to explore metabolic pathways more comprehensively . This understanding can lead to insights into disease mechanisms and the development of novel therapeutic strategies.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance binding interactions and improve pharmacological profiles .

Development of Novel Materials

The unique chemical properties of this compound make it suitable for creating advanced materials. Researchers are exploring its use in developing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is particularly relevant in industries where material performance under harsh conditions is critical .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several isoindole derivatives against common pathogens. The results indicated that specific modifications to the triazole moiety significantly enhanced antibacterial activity compared to standard treatments. For example, one derivative showed an IC50 value of 0.0478 µmol/mL against Leishmania tropica, outperforming first-line treatments like Glucantime .

Case Study 2: Drug Development Pipeline

Another case study focused on the synthesis and characterization of isoindole derivatives for potential use as anticancer agents. The synthesized compounds were tested against various human cancer cell lines (Caco-2 and HCT-116), demonstrating significant antiproliferative effects. The results suggest that these compounds could serve as lead candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of isoindoline-1,3-dione derivatives functionalized with triazole or triazolidine substituents. Below is a comparative analysis of its structural analogs, focusing on synthesis, spectroscopic properties, and functional characteristics.

Structural and Functional Group Variations

Spectroscopic and Electronic Properties

- IR Spectroscopy :

- NMR Spectroscopy :

- Electroluminescence :

Key Research Findings

- Electron-Deficient Character : The isoindoline-dione core enhances electron transport properties, critical for electroluminescent applications .

- Substituent Effects : Thione groups (13c, 14) reduce electronic conjugation compared to oxo-analogs, as evidenced by redshifted UV-Vis spectra in thione derivatives .

- Synthetic Challenges : Thiosemicarbazide-derived compounds (13c, 14) show lower yields, likely due to sulfur’s propensity for side reactions .

Biological Activity

The compound 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an isoindoline core linked to a triazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 216.21 g/mol |

| CAS Number | 136262397 |

| Synonyms | Various derivatives |

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains and exhibited significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Analgesic Activity

Research indicates that derivatives of isoindoline compounds demonstrate analgesic properties. For instance, a related compound showed analgesic activity 1.6 times greater than the reference drug metamizole sodium in laboratory mice . This suggests that this compound may also possess similar or enhanced analgesic effects.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Analgesic Efficacy

A study involving acute toxicity and biological activity assessments demonstrated that derivatives related to isoindoline structures exhibited low toxicity while maintaining high analgesic efficacy .

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial evaluation, various derivatives were synthesized and tested against resistant bacterial strains. The results indicated that certain modifications to the triazole moiety enhanced antimicrobial potency significantly .

The mechanisms through which this compound exerts its biological activities include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: It is likely to interact with various receptors that mediate pain and inflammation responses.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for synthesizing 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione?

Methodological Answer:

Synthesis typically involves refluxing precursors like 1-(1,3-dioxoisoindolin-2-yl)thiourea with chloroacetic acid in acetic acid, catalyzed by sodium acetate, under controlled temperature (100–120°C) for 3–5 hours . Post-reaction, the product is isolated by filtration, washed sequentially with acetic acid, water, ethanol, and diethyl ether, and recrystallized from a DMF/acetic acid mixture to enhance purity (76–81%) . Key variables include stoichiometric ratios of reagents, reflux duration, and solvent choice. For scalability, ensure gradual cooling to maximize crystalline yield and minimize byproducts.

Basic: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- Melting Point Analysis : Compare observed values (e.g., 186–233°C for analogs) against literature to assess purity .

- Spectroscopy : Use NMR to confirm proton environments (e.g., isoindoline-dione protons at δ 7.8–8.2 ppm, triazole protons at δ 6.5–7.0 ppm) and NMR to verify carbonyl groups (C=O peaks at 170–180 ppm) .

- Mass Spectrometry : LC-MS (ESI) confirms molecular weight (e.g., [M+H] peaks) and quantifies purity via peak area integration .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2) or DNA sequences, focusing on triazole and isoindoline moieties as key interaction sites .

- Spectroscopic Binding Studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with serum albumin or nucleic acids .

- Enzyme Inhibition Assays : Test dose-dependent activity in vitro (e.g., IC determination) using spectrophotometric methods for oxidoreductases or proteases .

- Control Experiments : Compare with structurally analogous compounds (e.g., pyrazole-isoindoline hybrids) to isolate functional group contributions .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., triazole vs. thiazole rings) and measure activity changes using standardized assays (e.g., MIC for antimicrobial activity) .

- Experimental Replication : Control variables like solvent (DMSO vs. aqueous buffers), cell lines (e.g., HeLa vs. MCF-7), and incubation times to identify confounding factors .

- Meta-Analysis : Aggregate data from analogs (e.g., indole-triazole derivatives) to identify trends in bioactivity, leveraging databases like PubMed or Reaxys for cross-study validation .

Advanced: What methodological frameworks are suitable for assessing environmental or ecological impacts of this compound?

Methodological Answer:

- Environmental Fate Studies : Use OECD guidelines to measure biodegradation (e.g., closed bottle test) and soil adsorption coefficients () .

- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition (72-hour EC) under OECD 202/203 protocols .

- Computational Modeling : Apply EPI Suite to predict bioaccumulation potential (log ) and persistence (half-life in water/soil) .

- Longitudinal Field Studies : Monitor metabolite formation in simulated ecosystems (microcosms) to assess transformation products .

Advanced: How to optimize reaction conditions for improved yield and scalability?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .

- Kinetic Studies : Perform time-course HPLC analyses to track intermediate formation and minimize side reactions (e.g., hydrolysis of triazole rings) .

- Green Chemistry Metrics : Calculate atom economy and E-factors; substitute acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) where feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.